1-(4-Bromobutyl)-3-(trifluoromethyl)benzene
Description
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene is an organobromine compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a 4-bromobutyl (-CH₂CH₂CH₂CH₂Br) chain. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the alkyl halide reactivity of the bromobutyl chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.
Properties
IUPAC Name |
1-(4-bromobutyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h3,5-6,8H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWWRLZSJXEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromobutylbenzene with trifluoromethylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include iodinated or other substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, or ketones.
Reduction Reactions: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
Organic Synthesis
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows chemists to create more complex organic molecules. The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by amines or thiols.
- Oxidation : Can be oxidized to form alcohols or ketones.
- Reduction : The bromobutyl group can be reduced to a butyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Potassium carbonate in DMF | Substituted benzene derivatives |
| Oxidation | Potassium permanganate | Alcohols or ketones |
| Reduction | Lithium aluminum hydride | Alkanes |
Materials Science
In materials science, this compound is utilized in the development of novel materials, particularly polymers and liquid crystals. Its unique electronic properties due to the trifluoromethyl group enhance material stability and performance in applications such as OLEDs (Organic Light Emitting Diodes).
| Material Type | Application |
|---|---|
| Polymers | Used as a monomer for polymerization |
| Liquid Crystals | Contributes to the formulation of advanced LCDs |
Pharmaceutical Research
The compound is studied for its potential role as an intermediate in drug development. It has been investigated for biological activity, particularly in inhibiting processes relevant to diseases such as Alzheimer's.
Case Study: Inhibition Studies
Research has shown that structural modifications of similar compounds can enhance biological activity without increasing toxicity. For example:
| Compound | Activity (IC50 µM) | Toxicity (IC50 µM) |
|---|---|---|
| 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene | TBD | TBD |
| Analog Compounds | Varied | Varied |
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromobutyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
- Structure : Shorter bromoethyl chain (C₂H₄Br) instead of bromobutyl (C₄H₈Br).
- Synthesis : Reacted with tert-butyl carbamates using K₂CO₃ or Cs₂CO₃ in acetonitrile, yielding 20–51% depending on the base .
- However, the bromobutyl chain in the target compound may offer better solubility in non-polar solvents due to increased hydrophobicity.
1-(5-Bromopentyl)-3-(trifluoromethyl)benzene (Hypothetical)
- highlights that bromoalkyl chains influence crystal packing via steric interactions, suggesting chain length impacts solid-state properties .
Analogues with Different Substituent Positions
1-Bromo-3-(trifluoromethyl)benzene
- Structure : Lacks the butyl chain; bromine is directly attached to the benzene ring.
- Applications : Used in Mizoroki–Heck cross-coupling reactions with acrolein diethyl acetal to form α,β-unsaturated ketones (85% yield for the major product) . Compared to the target compound, direct bromination on the ring may limit flexibility in subsequent alkylation steps.
1-(4-Bromobutoxy)-3-nitrobenzene
- Structure: Replaces -CF₃ with -NO₂ and substitutes oxygen in the alkyl chain.
- Properties : The nitro group is strongly electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution compared to -CF₃. The ether linkage may also reduce alkyl halide reactivity relative to the target compound .
Analogues with Alternative Halogens or Functional Groups
1-(2-Iodoethyl)-3-(trifluoromethyl)benzene
- Structure : Iodoethyl chain instead of bromobutyl.
- Reactivity : Iodine’s higher leaving group ability facilitates nucleophilic substitutions but at a higher cost. This compound was used to synthesize triazine-dione derivatives (e.g., 13s) via alkylation, achieving retention times of 2.49 min in LCMS analysis .
1-(4-Chlorobutyl)-3-(trifluoromethyl)benzene
Table 1: Key Properties of Selected Analogues
Table 2: Substituent Effects on Reactivity
Stability and Functional Performance
- Thermal Stability : Trifluoromethyl groups enhance thermal stability due to strong C-F bonds. However, bromoalkyl chains may decompose at high temperatures, as seen in failed etherification reactions of similar compounds at 120°C .
- Chemoselectivity : The bromobutyl chain in the target compound enables selective alkylation, whereas iodoethyl analogues prioritize faster reactions but with higher costs .
Biological Activity
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene, a compound with a unique structure featuring a bromobutyl group and a trifluoromethyl group attached to a benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from recent research.
The biological activity of 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to penetrate cell membranes more effectively. This characteristic may influence its interactions with proteins, enzymes, and receptors.
Cytotoxicity Studies
Cytotoxicity assays conducted on structurally related compounds suggest that halogenated benzene derivatives may exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that brominated compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific cytotoxicity of 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comparative analysis of several trifluoromethylated compounds revealed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Staphylococcus aureus. This suggests that 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene could have similar effects due to its structural features .
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, compounds with bromine and trifluoromethyl groups were tested against human cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential .
- Mechanistic Insights : Research into the mechanism of action for related compounds indicates that halogenated phenyl derivatives could interfere with cellular signaling pathways, particularly those involving reactive oxygen species (ROS), leading to increased oxidative stress within cells .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
